molecular formula C26H18ClN5O B11970221 2-Chloro-N-(3-cyano-1-(2-phenylethyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)benzamide

2-Chloro-N-(3-cyano-1-(2-phenylethyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)benzamide

Cat. No.: B11970221
M. Wt: 451.9 g/mol
InChI Key: CBAPBUGOTFFDEG-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyano-1-(2-phenylethyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)benzamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-cyano-1-(2-phenylethyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoxaline core, followed by the introduction of the chloro, cyano, and phenylethyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, nitriles, and phenylethyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: Substitution reactions are common, especially for introducing different substituents on the quinoxaline core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halides, nitriles, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3-cyano-1-(2-phenylethyl)-1H-pyrrolo(2,3-B)quinoxalin-2-YL)benzamide: Similar in structure but with different substituents.

    Quinoxaline Derivatives: Compounds with the quinoxaline core but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoxaline derivatives.

Properties

Molecular Formula

C26H18ClN5O

Molecular Weight

451.9 g/mol

IUPAC Name

2-chloro-N-[3-cyano-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide

InChI

InChI=1S/C26H18ClN5O/c27-20-11-5-4-10-18(20)26(33)31-24-19(16-28)23-25(30-22-13-7-6-12-21(22)29-23)32(24)15-14-17-8-2-1-3-9-17/h1-13H,14-15H2,(H,31,33)

InChI Key

CBAPBUGOTFFDEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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